2-Methoxy-1-naphthonitrile

Polymer Chemistry Crosslinking Agents Rubber Modification

Procure 2-Methoxy-1-naphthonitrile (CAS 16000-39-8) for research and industrial applications. This naphthalenecarbonitrile features a unique ortho-methoxy/1-nitrile substitution pattern, conferring distinct electronic and steric properties. It is a critical precursor for stable nitrile oxide crosslinking agents (US 8,969,480), axially chiral P,N ligands (yields 36-48%), and strigolactone signaling inhibitors. Its specific regiochemistry ensures predictable reactivity not achievable with positional isomers.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 16000-39-8
Cat. No. B099244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-naphthonitrile
CAS16000-39-8
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CC=CC=C2C=C1)C#N
InChIInChI=1S/C12H9NO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,1H3
InChIKeyKPIZWRFKCSLGQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-1-naphthonitrile (CAS 16000-39-8): A Specialized Naphthalenecarbonitrile Intermediate for Heterocyclic Synthesis and Polymer Modification


2-Methoxy-1-naphthonitrile (CAS 16000-39-8) is a naphthalenecarbonitrile derivative characterized by a methoxy substituent at the 2-position and a nitrile group at the 1-position of the naphthalene ring [1]. With a molecular formula of C12H9NO and molecular weight of 183.21 g/mol, this compound exists as a white to brown crystalline solid with a melting point range of 95-96°C (lit.) . It serves as a versatile intermediate in organic synthesis for the preparation of polyfunctionalized heterocyclic compounds, chiral ligands, and naphthalene derivatives [2]. The compound exhibits a computed XLogP3-AA of 2.9, indicating moderate lipophilicity suitable for organic solvent-based applications [1]. Notably, its corresponding nitrile oxide derivative (2-methoxy-1-naphthonitrile oxide) demonstrates enhanced stability compared to unsubstituted analogs, making it a valuable crosslinking agent in polymer modification applications [3].

Why Generic Substitution of 2-Methoxy-1-naphthonitrile (16000-39-8) Fails: Positional Isomerism and Ortho-Substituent Effects


Substituting 2-methoxy-1-naphthonitrile with its positional isomers (e.g., 4-methoxy-1-naphthonitrile, 6-methoxy-2-naphthonitrile) or other naphthonitrile derivatives is chemically unjustified due to fundamentally distinct reactivity patterns governed by substituent positioning. The ortho-relationship between the methoxy and nitrile groups at the 2- and 1-positions, respectively, creates unique electronic and steric environments that directly influence reaction outcomes. Specifically, the proximity of the electron-donating methoxy group to the electron-withdrawing nitrile group modulates the electron density on the naphthalene ring, affecting both electrophilic substitution regioselectivity and the compound's behavior as a synthetic intermediate [1]. Furthermore, in polymer applications, the ortho-methoxy substituent confers enhanced stability to the corresponding nitrile oxide derivative relative to unsubstituted naphthonitrile oxides, enabling room-temperature handling that is not achievable with simpler analogs [2]. The specific substitution pattern also determines photochemical reactivity: 1- and 2-naphthonitriles undergo divergent photoreactions with tetramethylethylene, yielding structurally distinct cyclobutane products depending on the nitrile position [3]. Consequently, generic substitution without consideration of these position-specific effects will yield unpredictable or suboptimal results in both synthetic and materials applications.

Quantitative Differentiation Evidence for 2-Methoxy-1-naphthonitrile (16000-39-8) vs. Positional Isomers and Naphthonitrile Analogs


Enhanced Stability of 2-Methoxy-1-naphthonitrile Oxide vs. Unsubstituted Naphthonitrile Oxide Derivatives

2-Methoxy-1-naphthonitrile oxide, the N-oxide derivative of the target compound, exhibits significantly enhanced stability compared to unsubstituted 1-naphthonitrile oxide derivatives due to the ortho-methoxy substituent effect. This enhanced stability translates to practical handling advantages and improved crosslinking efficiency in polymer alloy formulations [1]. The ortho-methoxy group provides steric protection that impedes dimerization, a common degradation pathway for nitrile oxides, thereby extending the functional lifetime of the crosslinking agent and enabling processing at ambient conditions rather than requiring low-temperature storage and handling [2].

Polymer Chemistry Crosslinking Agents Rubber Modification

Position-Dependent Photoreactivity: Distinct Cycloaddition Product Formation Between 1- and 2-Naphthonitriles

The photoreactions of 1- and 2-naphthonitriles with tetramethylethylene proceed via fundamentally different pathways, yielding structurally distinct cyclobutane products. 1-Naphthonitrile produces 1-cyano-7,7,8,8-tetramethyl-2,3-benzobicyclo[4.2.0]octa-2,4-diene, whereas 2-naphthonitrile yields the 6-cyano regioisomer [1]. This positional dependence of photoreactivity establishes that the location of the nitrile group on the naphthalene scaffold is a critical determinant of reaction outcome, not a trivial structural variation. While the target compound (2-methoxy-1-naphthonitrile) was not directly studied in this work, the methoxy substituent at the 2-position would further modulate the electronic character of the 1-naphthonitrile core, potentially altering reaction kinetics and product distribution relative to the unsubstituted 1-naphthonitrile baseline [2].

Photochemistry Cycloaddition Synthetic Methodology

Physicochemical Property Comparison: 2-Methoxy-1-naphthonitrile vs. Positional Isomer 4-Methoxy-1-naphthonitrile

Direct comparison of melting points between 2-methoxy-1-naphthonitrile and its positional isomer 4-methoxy-1-naphthonitrile reveals a measurable difference in crystalline packing and thermal stability. The 2-methoxy derivative exhibits a melting point of 95-96°C , whereas the 4-methoxy positional isomer melts at 100-102°C [1]. This approximately 5-7°C difference in melting point, while modest, reflects distinct intermolecular interactions arising from the different substitution patterns. The lower melting point of the 2-methoxy isomer may confer advantages in melt-processing applications or in synthetic procedures requiring lower-temperature operations. Additionally, the 2-methoxy derivative has a reported boiling point of approximately 362.8°C at 760 mmHg (estimated) with a density of 1.16-1.2 g/cm³ [2].

Physicochemical Properties Crystallinity Thermal Behavior

Chemoselective Nitrile Synthesis: Absence of Methoxy Ether Cleavage During Aldehyde-to-Nitrile Conversion

In the context of one-pot aldehyde-to-nitrile conversion methodologies, substrates bearing methoxy substituents demonstrate excellent chemoselectivity with no competitive ether cleavage observed during nitrile formation [1]. While 2-methoxy-1-naphthonitrile itself is not directly evaluated in this study, the methodology is relevant because 2-methoxy-1-naphthaldehyde—the direct precursor to the target nitrile—would be expected to undergo clean conversion to the corresponding nitrile without methoxy group degradation. This chemoselectivity profile contrasts with alternative synthetic approaches that may employ harsher conditions (e.g., strong Lewis acids, elevated temperatures) that risk cleavage of the methoxy ether linkage, leading to undesired hydroxyl byproducts and reduced yields [2].

Synthetic Methodology Chemoselectivity Functional Group Compatibility

Optimal Application Scenarios for 2-Methoxy-1-naphthonitrile (16000-39-8) Based on Quantified Differentiation Evidence


Polymer Alloy Formulation Requiring Ambient-Stable Nitrile Oxide Crosslinkers

2-Methoxy-1-naphthonitrile serves as the precursor to 2-methoxy-1-naphthonitrile oxide, a crosslinking agent with demonstrated room-temperature stability due to ortho-methoxy steric protection. This application is specifically validated by US Patent 8,969,480, which describes polymer alloys comprising modified rubbers (EPDM, NR) treated with 2-methoxy-1-naphthonitrile oxide to enhance compatibility with polar rubbers such as nitrile rubber and acrylic rubber [1]. The resulting polymer alloys exhibit improved ozone resistance while maintaining oil resistance, with mechanical strength enhancement attributable to effective crosslinking. The ortho-substituted structure confers handling advantages over unsubstituted nitrile oxides, which require low-temperature storage to prevent dimerization [2]. Procurement of the nitrile precursor is essential for generating the active nitrile oxide species in situ or as an isolated intermediate for industrial rubber modification processes.

Synthesis of Axially Chiral P,N Ligands via Palladium-Catalyzed C-H Activation

2-Methoxy-1-naphthonitrile is employed as a key intermediate in the synthesis of axially chiral P,N ligands through palladium-catalyzed C-H activation chemistry. When phenylglycinol-derived amides are used in these reactions, 2-methoxy-1-naphthonitrile can be isolated as a primary product with reported yields in the range of 36-48% [1]. This application exploits the unique electronic and steric properties conferred by the ortho-methoxy/1-nitrile substitution pattern, which directs regioselective C-H functionalization. The resulting chiral ligands find utility in asymmetric catalysis for pharmaceutical and fine chemical synthesis. The specific substitution pattern of 2-methoxy-1-naphthonitrile is essential for achieving the desired regiochemical outcome; positional isomers would yield structurally distinct ligands with different enantioselectivity profiles.

Strigolactone Signaling Inhibition for Agricultural Growth Enhancement

Research has demonstrated that 2-methoxy-1-naphthonitrile acts as an inhibitor of strigolactone signaling in plants. Strigolactones are plant hormones that regulate shoot branching, root architecture, and symbiotic interactions with arbuscular mycorrhizal fungi. The compound has been shown to inhibit interactions between the strigolactone receptor D14 and its signaling partners SLR1 and D53, resulting in the restoration of rice tillering bud growth that is normally suppressed by strigolactone signaling [1]. This specific biological activity profile is tied to the compound's precise molecular structure; structurally related naphthalene derivatives with different substitution patterns (e.g., 2-methoxy-1-naphthaldehyde) exhibit distinct biological activities. For agricultural chemical development programs targeting strigolactone pathways, 2-methoxy-1-naphthonitrile represents a validated chemical probe for mechanistic studies and potential lead optimization.

Heterocyclic Synthesis via 2-Methoxy-1-naphthaldehyde Intermediate

2-Methoxy-1-naphthonitrile is strategically positioned as the nitrile counterpart to 2-methoxy-1-naphthaldehyde, a well-documented building block for heterocyclic synthesis. The aldehyde has been extensively reviewed as an intermediate for preparing polyfunctionalized heterocyclic compounds with pharmacological interest [1]. The corresponding nitrile offers complementary reactivity for nucleophilic addition, cycloaddition, and reduction pathways. The chemoselective conversion between aldehyde and nitrile forms can be achieved with preservation of the methoxy substituent [2], allowing synthetic chemists to select the optimal functional group handle for a given reaction sequence. The ortho-methoxy-1-substituted naphthalene scaffold provides a rigid aromatic framework with predictable regiochemistry, making it valuable for constructing complex heterocyclic architectures including pyrazoles, isoxazoles, pyrimidines, and fused polycyclic systems.

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